molecular formula C95H112N8O48S B031667 Ristocetin-Sulfat CAS No. 11140-99-1

Ristocetin-Sulfat

Katalognummer: B031667
CAS-Nummer: 11140-99-1
Molekulargewicht: 2166.0 g/mol
InChI-Schlüssel: HHRPQUHYQBGHHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Ristocetin sulfate primarily targets the Von Willebrand Factor (vWF), a large multimeric adhesive glycoprotein that plays a crucial role in thrombosis and hemostasis . It enhances the binding of vWF to a platelet receptor called glycoprotein Ib/IX .

Mode of Action

Ristocetin sulfate promotes platelet aggregation by enhancing the binding of vWF to the platelet receptor glycoprotein Ib/IX . This interaction is crucial for studying platelet function and the biochemical pathways involved in blood coagulation .

Biochemical Pathways

The primary biochemical pathway affected by Ristocetin sulfate is the blood coagulation pathway . By promoting the interaction of vWF with glycoprotein Ib/IX, it supports the formation of a platelet plug under flow conditions . This process is essential for primary hemostasis .

Pharmacokinetics

It is known that the compound is very stable in aqueous acidic solutions . Its activity does not significantly alter over a medium pH of 5.0 to 7.0, but there is a rapid loss of activity above a pH of 7.5 .

Result of Action

The primary result of Ristocetin sulfate’s action is the promotion of platelet aggregation . This is achieved through its interaction with vWF, leading to the formation of a platelet plug that is crucial for blood coagulation . It is worth noting that ristocetin sulfate is no longer used clinically because it caused thrombocytopenia and platelet agglutination .

Action Environment

The action of Ristocetin sulfate is influenced by the pH of its environment . As mentioned earlier, it is stable in aqueous acidic solutions and its activity does not significantly alter over a medium pH of 5.0 to 7.0 . There is a rapid loss of activity above a ph of 75 . This suggests that the efficacy and stability of Ristocetin sulfate are highly dependent on the pH of its environment .

Biochemische Analyse

Biochemical Properties

Ristocetin Sulfate plays a significant role in biochemical reactions, particularly those involving platelet aggregation. It interacts with the von Willebrand factor (vWF) and the platelet receptor glycoprotein Ib (GpIb). The interaction between Ristocetin Sulfate and vWF promotes the binding of vWF to GpIb, leading to platelet aggregation .

Cellular Effects

Ristocetin Sulfate has profound effects on various types of cells, especially platelets. It activates the von Willebrand factor that interacts with glycoprotein (GP) Ib/IX/V, which generates thromboxane A2 via phospholipase A2 activation, resulting in the release of the soluble CD40 ligand (sCD40L) from human platelets . This process influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ristocetin Sulfate can change over time. For instance, Ristocetin-induced platelet aggregation (RIPA) is used as an in vitro test to determine the presence and integrity of the platelet glycoprotein (GP) Ibα-V-IX complex and von Willebrand factor (VWF) interaction . This test measures platelet aggregation with the help of von Willebrand factor (vWF) and Ristocetin Sulfate added in a graded fashion .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Ristocetin Sulfate in animal models are limited, it is generally understood that the effects of any compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known that Ristocetin Sulfate activates the von Willebrand factor, which interacts with glycoprotein (GP) Ib/IX/V, leading to the generation of thromboxane A2 via phospholipase A2 activation .

Transport and Distribution

It is known that Ristocetin Sulfate promotes the interaction of vWF with GpIb, leading to platelet aggregation .

Subcellular Localization

It is known that Ristocetin Sulfate promotes the interaction of vWF with GpIb, leading to platelet aggregation . This suggests that Ristocetin Sulfate may be localized in areas where platelet aggregation occurs.

Biologische Aktivität

Ristocetin sulfate, a glycopeptide antibiotic originally derived from Nocardia lurida, has garnered attention not only for its antibacterial properties but also for its significant role in hematology, particularly in the diagnosis of von Willebrand disease (VWD). This article explores the biological activity of ristocetin sulfate, focusing on its mechanisms, applications in clinical diagnostics, and relevant research findings.

Ristocetin sulfate functions primarily by inducing platelet aggregation through its interaction with von Willebrand factor (VWF) and the glycoprotein Ib (GpIb) complex on platelets. The binding of ristocetin alters the electrostatic forces between VWF and GpIb, facilitating platelet agglutination under high shear conditions typical of capillary circulation. This mechanism is critical for understanding its diagnostic utility in bleeding disorders.

Key Mechanism Highlights:

  • Induces Platelet Aggregation : Ristocetin sulfate promotes the binding of VWF to GpIb, crucial for platelet function.
  • Diagnostic Tool : It is employed in assays to diagnose various types of VWD by evaluating platelet response to ristocetin.

Clinical Applications

Ristocetin sulfate is predominantly used in laboratory settings to assess platelet function and diagnose bleeding disorders. The most notable application is the Ristocetin-Induced Platelet Aggregation (RIPA) test, which evaluates the ability of VWF to mediate platelet aggregation.

RIPA Test Overview:

  • Purpose : To diagnose types 2B and platelet-type von Willebrand disease.
  • Methodology : Platelet-rich plasma (PRP) is exposed to varying concentrations of ristocetin, with aggregation measured via light transmission aggregometry.
  • Interpretation :
    • Enhanced agglutination at low concentrations indicates Type 2B VWD or platelet-type VWD.
    • Normal or reduced responses suggest other forms of VWD or intrinsic platelet defects.
Test TypeDescriptionClinical Relevance
RIPAMeasures platelet agglutination in response to ristocetinDiagnoses VWD types
Low-dose RIPAUses lower concentrations of ristocetinDifferentiates between VWD types

Research Findings

Numerous studies have investigated the biological activity and clinical implications of ristocetin sulfate. Below are summarized findings from key research articles:

  • Biosynthetic Studies :
    • Research indicates that sulfate addition in the biosynthesis of ristocetin occurs before the formation of antimicrobial active intermediates, highlighting its structural importance .
  • Platelet Aggregation Studies :
    • A study demonstrated that ristocetin-induced aggregation was significantly decreased in patients with VWD, underscoring its diagnostic value .
    • In cases where aspirin was administered, it inhibited certain phases of aggregation, illustrating how external factors can influence test results .
  • Immunoinhibition Studies :
    • Investigations into immunoinhibition revealed that antibodies targeting specific platelet surface proteins could block ristocetin-induced aggregation, providing insights into the molecular interactions involved .

Case Studies

Several case studies have illustrated the practical applications of ristocetin sulfate in clinical settings:

  • Case Study 1 : A patient diagnosed with Type 2B VWD exhibited enhanced platelet agglutination at low doses of ristocetin during a RIPA test, confirming the diagnosis and guiding treatment decisions.
  • Case Study 2 : In a cohort study involving patients with intrinsic platelet defects, those who did not respond to ristocetin were further evaluated for underlying conditions, demonstrating the test's utility in differential diagnosis .

Eigenschaften

CAS-Nummer

11140-99-1

Molekularformel

C95H112N8O48S

Molekulargewicht

2166.0 g/mol

IUPAC-Name

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-64-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid

InChI

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)

InChI-Schlüssel

HHRPQUHYQBGHHF-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

Isomerische SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-]

Kanonische SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

Aussehen

Light tan powder

Synonyme

Ristocetin Sulfate;  Ristomycin Sulfate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.